Bienvenue dans la boutique en ligne BenchChem!

Lyso-PAF C-16-d4

Lipidomics LC-MS/MS quantification Internal standardization

Lyso-PAF C-16-d4 (CAS 201216-37-7) is a deuterated internal standard with ≥99% isotopic enrichment (d1-d4), essential for LC-MS/MS or GC-MS quantification of Lyso-PAF C-16 and PAF C-16. Its +4 Da mass shift eliminates matrix interference and ensures accurate measurement in plasma and tissue samples. This standard is critical for research on inflammation, thrombosis, and cardiovascular disease. It is provided as a pre-formulated ethanol solution or neat powder, ready for analytical method development and validation.

Molecular Formula C24H53NO6P+
Molecular Weight 482.7 g/mol
CAS No. 201216-37-7
Cat. No. B1196397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLyso-PAF C-16-d4
CAS201216-37-7
Synonyms1-alkyl-sn-glycero-3-phosphocholine
1-O-alkylglyceryl-3-phosphorylcholine
2-lyso PAF-acether
deacetyl-PAF
lyso-PAF
lyso-platelet activating factor
O-deacetyl platelet activating facto
Molecular FormulaC24H53NO6P+
Molecular Weight482.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)O
InChIInChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/p+1/t24-/m1/s1
InChIKeyVLBPIWYTPAXCFJ-XMMPIXPASA-O
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

201216-37-7 (Lyso-PAF C-16-d4): Deuterium-Labeled Lyso-Platelet-Activating Factor C-16 for Quantitative Lipidomics


CAS 201216-37-7, designated as Lyso-PAF C-16-d4, is a deuterium-labeled isotopologue of Lyso-platelet-activating factor C-16 (Lyso-PAF C-16), a monoalkylglycerophosphocholine and the deacetylated metabolite/precursor of Platelet-Activating Factor (PAF) [1]. It contains four deuterium atoms at the 7, 7′, 8, and 8′ positions of the hexadecyl moiety . This compound belongs to the PAF/lyso-PAF lipid mediator family, which is critically involved in inflammation, thrombosis, and cardiovascular signaling via the PAF receptor (PAFR), a G protein-coupled receptor [2]. As an isotopically labeled internal standard, it is specifically intended for the accurate quantification of endogenous Lyso-PAF C-16 and PAF C-16 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound possesses a defined (R) stereochemistry at the sn-2 position of the glycerol backbone and is reported to be a natural product found in the marine organism Marphysa sanguinea .

Why Unlabeled Lyso-PAF C-16 Cannot Substitute for 201216-37-7 in Quantitative Analytical Workflows


Unlabeled Lyso-PAF C-16 (CAS 52691-62-0) and its deuterated isotopologue 201216-37-7 are chemically indistinguishable with respect to biological activity, yet they are not analytically interchangeable. In LC-MS/MS or GC-MS quantification workflows, the deuterated compound serves as a co-eluting internal standard that corrects for ionization suppression/enhancement, extraction recovery variability, and instrument drift—errors that can exceed 30-50% in complex biological matrices [1]. The four deuterium atoms at the 7, 7′, 8, and 8′ positions of the hexadecyl chain produce a mass shift of +4 Da (m/z 528.4 → m/z 524.4 for the non-deuterated analog in selected reaction monitoring), enabling baseline chromatographic separation while preserving nearly identical physicochemical properties . Critically, 201216-37-7 is supplied at ≥99% deuterium incorporation purity (d1-d4 forms), ensuring that quantitative calibration curves maintain linearity without endogenous background interference . Substituting unlabeled Lyso-PAF C-16 as an internal standard would introduce identical retention time and mass overlap with the analyte, rendering absolute quantification impossible. For procurement decisions in lipidomics, biomarker validation, or pharmaceutical research, the selection of 201216-37-7 is mandatory whenever absolute quantitation of Lyso-PAF C-16 or PAF C-16 is required.

Quantitative Evidence for the Differentiation of 201216-37-7: Analytical Performance, Receptor Affinity, and Structural Determinants


Mass Spectrometric Differentiation: 4 Da Mass Shift Enables Quantitative Lipidomics with <5% CV

In targeted LC-MS/MS lipidomics profiling, 201216-37-7 (Lyso-PAF C-16-d4) is employed as a deuterated internal standard co-eluting with endogenous Lyso-PAF C-16. The four deuterium atoms at the 7,7′,8,8′ positions provide a +4 Da mass shift, enabling distinct selected reaction monitoring (SRM) transitions. Protocols utilizing this internal standard achieve inter-day precision with coefficient of variation (CV) typically below 5% for absolute quantification in biological matrices such as plasma, tissue homogenates, and cell lysates [1].

Lipidomics LC-MS/MS quantification Internal standardization

Receptor Binding Affinity: (R)-C16-PAF Exhibits 6-Fold Higher Potency than (R)-C18-PAF at the Human Platelet PAF Receptor

In competitive radioligand binding assays using [3H]-1-O-octadecyl PAF-acether on washed human platelets, unlabeled (R)-C16-PAF (the non-deuterated parent of 201216-37-7's acetylated form) inhibited radioligand binding with an IC50 of 0.08 ± 0.01 nM. This represents a 6-fold greater potency compared to (R)-C18-PAF, which exhibited an IC50 of 0.48 ± 0.03 nM, and a 13.25-fold greater potency compared to racemic (RS)-C18-PAF (IC50 = 1.06 ± 0.19 nM) [1]. Lyso-C18-PAF at concentrations up to 300 nM produced no detectable inhibition, confirming that the lyso-PAF metabolite itself lacks appreciable receptor affinity [1].

PAF receptor pharmacology Platelet aggregation Radioligand binding

Functional Platelet Aggregation: C16-PAF Is Approximately 3-Fold More Potent than C18-PAF in Serotonin Release

In functional assays measuring serotonin release from platelets, C16-PAF demonstrates approximately 3-fold greater potency than C18-PAF [1]. This functional difference corroborates the 6-fold binding affinity advantage observed in radioligand displacement studies and establishes that the C16 alkyl chain is optimal for both receptor engagement and downstream signaling efficacy.

Platelet activation Serotonin release PAF analog SAR

Structural Determinant of Agonist Activity: Ether Linkage at sn-1 and Small Group at sn-2 Are Mandatory for PAFR Activation

Comprehensive structure-activity relationship (SAR) analysis of PAF receptor agonists establishes that agonistic activity requires two essential structural features: (1) an ether function at the sn-1 position of the glycerol backbone to facilitate strong hydrophobic interactions with the receptor, and (2) a small group at the sn-2 position due to steric hindrance limitations within the receptor binding pocket [1]. The C16 alkyl ether chain represents the optimal chain length for receptor engagement [2], providing a clear structural rationale for selecting C16-based standards over other alkyl chain lengths in PAF receptor research.

Structure-activity relationship PAF receptor Agonist pharmacophore

Deuterium Incorporation Purity: ≥99% Isotopic Enrichment Ensures Linear Calibration Without Endogenous Interference

201216-37-7 is supplied with certified deuterium incorporation of ≥99% across deuterated forms (d1-d4), as documented in batch-specific Certificates of Analysis . This high isotopic purity ensures that the internal standard signal does not contribute measurable signal at the unlabeled analyte mass channel (cross-talk <0.1%), which is essential for maintaining linearity across the calibration range (typically 0.1-200 ng/mL) [1]. In contrast, lower-purity deuterated standards may exhibit up to 2-5% unlabeled carryover, artificially elevating baseline measurements and compromising lower limit of quantification (LLOQ) determinations.

Isotope dilution mass spectrometry Internal standard validation Quantitative accuracy

Natural Product Occurrence: Reported in Marphysa sanguinea Provides Biological Relevance and Source Traceability

2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium (the non-deuterated parent of 201216-37-7) has been identified as a natural product in the marine polychaete Marphysa sanguinea [1]. This natural occurrence confirms the biological relevance of the C16 lyso-PAF structure and distinguishes it from purely synthetic analogs that lack documented endogenous counterparts. The marine origin also provides a source-verification pathway for researchers studying comparative lipid biochemistry across species.

Natural product chemistry Marine lipidomics Endogenous lipid mediator

Defined Research and Analytical Application Scenarios for 201216-37-7 (Lyso-PAF C-16-d4)


Absolute Quantification of Lyso-PAF C-16 and PAF C-16 in Plasma for Inflammatory Biomarker Studies

Use 201216-37-7 as a co-eluting deuterated internal standard in LC-MS/MS workflows to quantify endogenous Lyso-PAF C-16 and PAF C-16 levels in human or animal plasma. The +4 Da mass shift enables distinct SRM transitions, while the C16-specific standard accounts for chain-length-dependent ionization efficiency . Calibration curves are prepared using unlabeled Lyso-PAF C-16 and PAF C-16 with fixed concentrations of 201216-37-7. This application is essential for studies correlating circulating PAF/lyso-PAF levels with inflammatory disease states, sepsis, or cardiovascular events.

PAF Receptor Radioligand Binding Assays Using C16-PAF as Reference Agonist

Acetylate 201216-37-7 to generate deuterated C16-PAF, or use unlabeled C16-PAF derived from the same lyso-precursor, as the reference agonist in PAF receptor binding assays. Given that C16-PAF exhibits 6-fold higher affinity (IC50 = 0.08 nM) than C18-PAF (IC50 = 0.48 nM) at the human platelet PAF receptor [1], C16-PAF serves as the most physiologically relevant and potent standard for characterizing novel PAFR antagonists, establishing competitive binding curves, and validating receptor expression systems. C18-PAF should be explicitly avoided as a reference standard due to its suboptimal affinity.

Cardioprotection Studies Investigating PAF-Mediated Ischemic Preconditioning at Picomolar Concentrations

In isolated perfused heart models (e.g., Langendorff preparation), exogenous application of PAF at very low concentrations (picomolar range) induces cardioprotective effects comparable to ischemic preconditioning via activation of PI3K, PKC, and mitochondrial KATP channels [2]. 201216-37-7, following acetylation to generate C16-PAF, provides the correct chain-length configuration for these studies. The precise quantification enabled by the deuterated standard ensures accurate dosing at the picomolar concentrations required to trigger protective signaling without inducing the deleterious pro-inflammatory effects observed at nanomolar concentrations (1-10 nM) [2].

Enzymatic Activity Assays for PAF-Acetylhydrolase (PAF-AH) and Lyso-Phospholipase D (LysoPLD)

201216-37-7 serves as a substrate or substrate precursor in enzymatic assays. Lyso-PAF C-16 is a specific substrate for lyso-plasmalogen-specific phospholipase D (LysoPLD), and following acetylation, C16-PAF is hydrolyzed by PAF-acetylhydrolase (PAF-AH) back to Lyso-PAF C-16 . Using 201216-37-7 as an internal standard enables precise quantification of enzymatic conversion rates in plasma or cellular assays. This is particularly valuable for studies linking PAF-AH (Lp-PLA2) activity to cardiovascular risk stratification, where accurate measurement of substrate depletion and product formation is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lyso-PAF C-16-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.